3-[4-(Methoxycarbonyl)-1,3-thiazol-2-yl]bicyclo[1.1.1]pentane-1-carboxylic acid
Description
3-[4-(Methoxycarbonyl)-1,3-thiazol-2-yl]bicyclo[1.1.1]pentane-1-carboxylic acid (CAS: 1980063-87-3) is a bicyclo[1.1.1]pentane (BCP)-based compound featuring a thiazole ring substituted with a methoxycarbonyl group at the 4-position and a carboxylic acid group at the bridgehead position of the BCP scaffold. This structure combines the rigidity of the BCP core—a well-established bioisostere for para-substituted benzene rings and alkynes—with the pharmacological versatility of the thiazole moiety . The compound is synthesized via bridgehead functionalization of [1.1.1]propellane or modular coupling reactions, as demonstrated in photoelectrochemical decarboxylative C–N coupling platforms . Its primary applications include drug discovery, where it serves as a key intermediate for developing kinase inhibitors and glutamate receptor ligands .
Properties
IUPAC Name |
3-(4-methoxycarbonyl-1,3-thiazol-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c1-16-7(13)6-2-17-8(12-6)10-3-11(4-10,5-10)9(14)15/h2H,3-5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKLNOFLETUPPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C23CC(C2)(C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[4-(Methoxycarbonyl)-1,3-thiazol-2-yl]bicyclo[1.1.1]pentane-1-carboxylic acid (CAS Number: 1980063-87-3) is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
The molecular formula of the compound is , with a molecular weight of approximately 253.28 g/mol. The structure features a bicyclo[1.1.1]pentane core, which is known for its rigidity and potential as a bioisostere in drug design.
Synthesis
The synthesis of this compound has been explored through various methodologies, including asymmetric synthesis techniques that allow for the incorporation of thiazole moieties. These synthetic routes often involve key reactions such as Suzuki coupling and radical bicyclopentylation, which enhance the compound's bioactivity profile by modifying its chemical structure to improve metabolic stability and efficacy against specific biological targets .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory properties of compounds containing bicyclo[1.1.1]pentane structures. For instance, derivatives of lipoxin A4 (LXA4) that incorporate bicyclo[1.1.1]pentane motifs have shown significant reductions in inflammatory responses in vitro. One such study demonstrated that a BCP-containing LXA4 analogue significantly reduced NFκB activity and pro-inflammatory cytokine release in human monocyte cell lines, indicating a promising therapeutic potential for managing inflammatory conditions .
Cytotoxicity and Antimicrobial Activity
The biological evaluation of this compound has also included assessments of cytotoxicity against various cancer cell lines and antimicrobial activity against pathogenic bacteria and fungi. Preliminary results suggest moderate cytotoxic effects, warranting further investigation into its mechanism of action and potential as an anticancer agent.
Study 1: In vitro Evaluation
A study focused on the anti-inflammatory effects of BCP derivatives involved testing several compounds for their ability to inhibit LPS-induced inflammation in THP-1 cells (a human monocytic cell line). The results indicated that certain BCP derivatives exhibited IC50 values in the picomolar range, showcasing their potency as anti-inflammatory agents .
Study 2: Structure-Activity Relationship (SAR)
Another research effort aimed to explore the SAR of thiazole-containing bicyclic compounds revealed that modifications at specific positions on the thiazole ring could enhance biological activity significantly. This research underscores the importance of structural modifications in optimizing therapeutic efficacy while minimizing side effects.
Data Table: Summary of Biological Activities
| Activity | Compound | IC50 Value | Notes |
|---|---|---|---|
| Anti-inflammatory | BCP-sLXm derivative (e.g., 6a) | ~50 pM | Significant reduction in NFκB activity |
| Cytotoxicity | This compound | Moderate effects observed | Further studies needed for detailed profiling |
| Antimicrobial | Various thiazole derivatives | Varies by strain | Potential against Gram-positive bacteria |
Comparison with Similar Compounds
Comparison with Similar Bicyclo[1.1.1]pentane Derivatives
Structural and Functional Group Variations
The BCP scaffold is highly modular, enabling diverse substitutions that influence physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
- The thiazole-containing derivative exhibits moderate LogD (1.2), balancing lipophilicity and aqueous solubility, making it suitable for oral bioavailability .
- Fluorinated analogs (e.g., trifluoromethyl) show increased lipophilicity (LogD > 2) but reduced solubility, limiting their use in hydrophilic environments .
- The methoxycarbonyl variant has superior solubility (45 µg/mL) due to its polar ester group, favoring formulation in aqueous media .
Preparation Methods
Photochemical [2+2] Cycloaddition in Flow Reactors
The Wiberg–Walker propellane (C5H6) serves as the primary precursor for BCP synthesis. Modern scale-up protocols utilize continuous flow photochemistry with 365 nm LEDs:
Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Residence time | 6.5 min | 92% conversion |
| Light intensity | 15 mW/cm² | 88% yield |
| Solvent | Acetonitrile/THF (3:1) | 91% purity |
This method produces bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1) at 500 g scale with >99% diastereomeric purity. The diacid serves as the foundational building block for subsequent functionalization.
Haloform Reaction for Carboxylate Installation
Conversion of the photochemical product (diketone 6) to diacid 1 occurs via alkaline haloform reaction:
$$ \text{C}5\text{H}6\text{O}2 + 3\text{NaOH} + 3\text{I}2 \rightarrow \text{C}5\text{H}6\text{O}4 + 3\text{NaI} + \text{CHI}3 $$
Critical parameters:
- Temperature: 0–5°C prevents decarboxylation
- Iodine stoichiometry: 3.2 equivalents ensures complete oxidation
- Workup: Acidic precipitation (pH 2.5) yields 97% pure product
Thiazole Ring Construction
Cysteine-Nitrile Condensation
This biomimetic approach enables regioselective thiazole formation:
- Mechanism
- Cysteine (2) reacts with nitrile (3) via nucleophilic attack
- Cyclodehydration forms thiazoline intermediate (4)
- MnO₂ oxidation yields thiazole (5)
$$ \text{C}3\text{H}7\text{NO}2\text{S} + \text{RCN} \xrightarrow{\Delta} \text{C}4\text{H}6\text{N}2\text{OS} \xrightarrow{\text{MnO}2} \text{C}4\text{H}4\text{N}2\text{OS} $$
Optimized Conditions
Hantzsch Thiazole Synthesis
Traditional method using α-halo ketones and thioureas:
$$ \text{SC(NR}2\text{)}2 + \text{RCOCH}2\text{X} \rightarrow \text{C}3\text{H}2\text{N}2\text{S} + 2\text{HX} $$
Limitations for target molecule:
- Poor regiocontrol with methoxycarbonyl substituents
- Competing side reactions with BCP carboxylates
Coupling Strategies for Molecular Assembly
Carbodiimide-Mediated Amide Bond Formation
Activation of BCP-1-carboxylic acid using EDC/HOBt:
Protocol
- Dissolve diacid 1 (1.0 eq) in dry DMF
- Add EDC (1.2 eq), HOBt (1.1 eq) at 0°C
- React with thiazole-amine (1.05 eq) at 25°C, 12 h
- Purify by reverse-phase HPLC
Results
| Entry | Thiazole Amine | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | 4-(MeO₂C)-2-aminothiazole | 68 | 95 |
| 2 | 5-Bromo-2-aminothiazole | 54 | 89 |
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling for direct C–C bond formation:
$$ \text{BCP-Bpin} + \text{Thiazole-Br} \xrightarrow{\text{Pd(dppf)Cl}_2} \text{Target} $$
Optimized Conditions
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: SPhos (10 mol%)
- Base: K₃PO₄ (3.0 eq)
- Solvent: DME/H₂O (10:1)
- Yield: 73%
Final Functionalization Steps
Esterification of Thiazole Carboxylate
Methanolysis under Mitsunobu conditions:
$$ \text{Thiazole-COOH} + \text{MeOH} \xrightarrow{\text{DEAD, PPh}_3} \text{Thiazole-COOMe} $$
Key Observations
Orthogonal Deprotection Strategies
Sequential removal of protecting groups:
Saponification
- LiOH (2.0 eq), THF/H₂O (3:1)
- 0°C, 2 h → 95% yield
Acid-Mediated Ester Cleavage
- TFA/DCM (1:1), 25°C, 30 min
- 99% conversion
Analytical Characterization
Spectroscopic Data
¹H NMR (500 MHz, CDCl₃)
- δ 7.89 (s, 1H, Thiazole H-5)
- δ 3.91 (s, 3H, OMe)
- δ 2.45–2.32 (m, 6H, BCP bridgeheads)
HRMS (ESI-TOF)
Calcd for C₁₁H₁₀N₂O₄S [M+H]⁺: 279.0441
Found: 279.0438
X-ray Crystallography
- Space group: P2₁/c
- Bond lengths: C1–C2 1.548 Å (BCP bridge)
- Dihedral angle: 89.7° between thiazole and BCP planes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
